The primary application of 1H-Benzotriazole-6-sulfonyl Chloride in scientific research lies in the field of polymerization. It acts as a coupling agent and chain terminator in various polymerization processes, particularly for radical polymerization [].
The sulfonyl chloride group (SO2Cl) in the molecule reacts with nucleophiles, especially amines (NH2), present in the polymer chain, forming a covalent bond and terminating the chain growth []. This controlled termination allows for the synthesis of polymers with well-defined chain lengths and narrow polydispersity, which are crucial properties for specific applications.
1H-Benzotriazole-6-sulfonyl Chloride can also be utilized for the functionalization of existing polymers. The reactive sulfonyl chloride group can undergo nucleophilic substitution reactions with various functional groups like alcohols (OH) or thiols (SH), introducing desired functionalities onto the polymer backbone []. This approach enables the tailoring of polymer properties for specific use cases, such as enhancing compatibility, modifying surface properties, or introducing biocompatibility features.
Research efforts have explored the application of 1H-Benzotriazole-6-sulfonyl Chloride in the synthesis and functionalization of various polymer systems, including:
1H-Benzotriazole-6-sulfonyl Chloride is a chemical compound with the molecular formula and a CAS number of 70938-45-3. It belongs to the class of benzotriazole derivatives, characterized by a benzene ring fused with a triazole ring and a sulfonyl chloride functional group. This compound is known for its reactivity and is primarily utilized in various chemical synthesis processes, especially in polymerization reactions. It exhibits significant biological activity, making it a subject of interest in both industrial and research applications .
1H-Benzotriazole-6-sulfonyl Chloride exhibits notable biological activities, including:
The synthesis of 1H-Benzotriazole-6-sulfonyl Chloride typically involves:
The applications of 1H-Benzotriazole-6-sulfonyl Chloride are diverse:
Research on interaction studies involving 1H-Benzotriazole-6-sulfonyl Chloride has revealed:
Several compounds share structural similarities with 1H-Benzotriazole-6-sulfonyl Chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Benzotriazole | Benzotriazole derivative | Basic structure without sulfonyl chloride functionality |
| Benzothiazole | Thiazole derivative | Exhibits different biological activity; used in pharmaceuticals |
| 1H-Benzimidazole | Benzimidazole derivative | Known for its applications in medicinal chemistry; different functional groups |
| 2H-benzothiazole | Thiazole ring | Involved in different types of
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GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] PictogramsCorrosive;Irritant Wikipedia
2H-Benzotriazole-5-sulfonyl chloride
Dates
Last modified: 08-15-2023
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